An In-depth Technical Guide to 4-Methoxyphenyl 2-iodoacetate: Properties, Synthesis, and Applications in Research
An In-depth Technical Guide to 4-Methoxyphenyl 2-iodoacetate: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methoxyphenyl 2-iodoacetate, a reactive ester with significant potential in biochemical and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis and utility, grounded in established chemical principles.
Core Chemical and Physical Properties
4-Methoxyphenyl 2-iodoacetate, with the CAS number 1612216-59-7, is a solid, yellow-appearing compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 48-51 °C | [1] |
| CAS Number | 1612216-59-7 | [1] |
Synthesis of 4-Methoxyphenyl 2-iodoacetate: An Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of 4-Methoxyphenyl 2-iodoacetate.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methoxyphenol in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add 1.1 equivalents of a suitable base, such as triethylamine or pyridine. This will act as a scavenger for the HCl byproduct.
-
Addition of Iodoacetyl Chloride: Slowly add 1.05 equivalents of iodoacetyl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 4-Methoxyphenyl 2-iodoacetate, the following data are predicted based on the analysis of structurally similar compounds, such as 4-methoxyphenylacetic acid and other phenyl acetate derivatives.[4][5]
¹H NMR (Predicted):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group will be upfield, and the protons ortho to the ester group will be downfield.
-
Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.
-
Methylene Protons: A singlet around δ 3.7-3.9 ppm for the two protons of the iodo-acetyl group.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 114-158 ppm), with the carbon attached to the methoxy group being the most downfield.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Methylene Carbon: A signal for the CH₂I group is expected to be significantly upfield, likely in the range of δ 0-10 ppm due to the influence of the iodine atom.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Ester): A strong, sharp absorption band around 1760-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the region of 1250-1100 cm⁻¹.
-
C-O-C Stretch (Ether): An absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-I Stretch: A weak band expected in the lower frequency region, typically around 600-500 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 292.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the iodoacetyl group, the methoxy group, and cleavage of the ester bond.
Reactivity and Applications in Drug Development
The primary chemical reactivity of 4-Methoxyphenyl 2-iodoacetate is centered on the iodoacetate moiety, which functions as a potent alkylating agent. The iodine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.
Alkylation of Nucleophilic Residues:
Iodoacetates are well-established reagents for the selective modification of nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine.[5][6] This reaction proceeds via an Sₙ2 mechanism, forming a stable thioether bond. This property makes 4-Methoxyphenyl 2-iodoacetate a valuable tool in several areas of drug development:
-
Bioconjugation: This compound can be used to attach various payloads, such as fluorescent dyes, small molecule drugs, or polyethylene glycol (PEG) chains, to proteins and peptides at specific cysteine residues.[7]
-
Enzyme Inhibition: By alkylating critical cysteine residues in the active site of enzymes, iodoacetates can act as irreversible inhibitors. This is a common strategy in drug design to permanently deactivate target enzymes.[8]
-
Proteomics and Chemical Biology: As a chemical probe, 4-Methoxyphenyl 2-iodoacetate can be used to identify and characterize cysteine-containing proteins and to study their function in complex biological systems.[1]
Caption: Workflow of 4-Methoxyphenyl 2-iodoacetate in protein modification.
Safety and Handling
As an alkylating agent, 4-Methoxyphenyl 2-iodoacetate should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
4-Methoxyphenyl 2-iodoacetate is a versatile reagent with significant potential for researchers in the fields of chemistry, biology, and drug development. Its ability to selectively alkylate cysteine residues makes it a powerful tool for bioconjugation, enzyme inhibition, and proteomic studies. While detailed experimental data for this specific compound is emerging, its synthesis and reactivity can be reliably predicted from established chemical principles, providing a solid foundation for its application in the laboratory.
References
- Creighton, T. E. (1980). Counting integral numbers of amino acid residues per polypeptide chain.
-
PubChem. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. Retrieved from [Link]
-
HFC. (n.d.). 1612216-59-7 | 4-Methoxyphenyl 2-iodoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
chemeurope.com. (n.d.). Iodoacetate. Retrieved from [Link]
-
JoVE. (n.d.). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Retrieved from [Link]
-
Pearson+. (n.d.). What is the role of iodoacetate in the treatment of proteins?. Retrieved from [Link]
-
RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Can iodine in α-iodo ketone be substituted by a nucleophile?. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected nucleophilic behaviour of free-radicals generated from α-iodoketones. Retrieved from [Link]
-
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Retrieved from [Link]
-
Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of phenol with α-iodosulfones via a photocatalytic flow strategy. Retrieved from [Link]
-
PubMed. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. US3714234A - Catalysts and esterification process - Google Patents [patents.google.com]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetyl-2-methoxyphenyl acetate | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
